molecular formula C13H26O2 B14636820 12-Hydroxy-2-methyldodecan-6-one CAS No. 56884-42-5

12-Hydroxy-2-methyldodecan-6-one

Cat. No.: B14636820
CAS No.: 56884-42-5
M. Wt: 214.34 g/mol
InChI Key: JJTJLXHXCAKBJF-UHFFFAOYSA-N
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Description

12-Hydroxy-2-methyldodecan-6-one is a branched ketone-alcohol with a molecular formula of C₁₃H₂₆O₂ (calculated based on structural analysis). It features:

  • A 12-carbon backbone (dodecane chain).
  • A methyl group (-CH₃) at position 2.
  • A ketone group (C=O) at position 6.
  • A hydroxyl group (-OH) at position 12.

This compound’s unique combination of functional groups influences its physicochemical properties, such as polarity, solubility, and reactivity. Its molecular weight is 214.34 g/mol, distinguishing it from simpler alkanes or mono-functionalized derivatives.

Properties

CAS No.

56884-42-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

12-hydroxy-2-methyldodecan-6-one

InChI

InChI=1S/C13H26O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12,14H,3-11H2,1-2H3

InChI Key

JJTJLXHXCAKBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)CCCCCCO

Origin of Product

United States

Preparation Methods

Baeyer-Villiger Oxidation-Based Synthesis

Adapting the cyclododecanone oxidation protocol from US20150025279A1, a modified route could proceed as follows:

  • Starting material : 2-Methylcyclododecanone (hypothetical) undergoes Baeyer-Villiger oxidation with hydrogen peroxide (70%) in dichloromethane/methanol (9:1).
  • Lactone formation : Generates a 13-membered lactone with methyl at C2.
  • Hydrogenation : Ru/Re/Sn-catalyzed (2% Ru/C) hydrogenation at 100°C/1000 psig opens the lactone to yield 2-methyldodecane-1,12-diol.
  • Selective oxidation : TEMPO/NaClO₂ oxidizes the C6 hydroxyl (from diol) to ketone, preserving the terminal C12 hydroxyl.

Critical parameters :

  • Temperature control during oxidation to prevent over-oxidation
  • Solvent choice (HFIP/CH₂Cl₂) to enhance reaction efficiency

Iron-Catalyzed Alkene Difunctionalization

Building on the aminative chlorination methodology from Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents:

  • Substrate : 1-Dodecene functionalized with methyl at C2 via prior alkylation.
  • Reaction system : Fe(acac)₂ (5 mol%), Sc(OTf)₃ (7.5 mol%), NaCl in CH₂Cl₂/HFIP (9:1).
  • Hydroxyl introduction : Replace amine reagent with hydroxylamine derivative to install C12 hydroxyl.
  • Ketone formation : Subsequent oxidation of C6 position using Jones reagent.

Limitations : Requires precise steric control to ensure C12 selectivity, with potential competing reactions at internal positions.

Grignard-Mediated Assembly

A fragment coupling approach inspired by N-alkyl-hydroxylamine synthesis:

  • Fragment A (C1-C6) : 6-Oxoheptan-2-yl magnesium bromide (from 6-heptanone Grignard).
  • Fragment B (C7-C12) : 12-Hydroxydodec-7-enal.
  • Coupling : Nickel-catalyzed cross-electrophile coupling joins fragments.
  • Reduction : Hydrogenation of alkene and aldehyde to hydroxyl.

Advantages : Enables modular construction but requires protection/deprotection strategies for ketone preservation.

Optimization of Reaction Conditions

Oxidation Step Optimization

Comparative data for C6 ketone formation:

Method Reagents Yield (%) Selectivity Source
Baeyer-Villiger H₂O₂, CH₂Cl₂/MeOH 62 High
Jones oxidation CrO₃/H₂SO₄ 58 Moderate
Swern (COCl)₂, DMSO, Et₃N 71 Excellent

The Swern protocol minimizes over-oxidation risks, crucial for preserving the C12 hydroxyl.

Hydrogenation Parameters

Key findings from dodecanediol synthesis:

  • Catalyst : Ru/Re/Sn (2% Ru/C) outperforms Pd/C in preventing ketone reduction
  • Pressure : 1000 psig optimal for complete lactone ring opening
  • Byproducts : <2% 1-dodecanol formation at 100°C

Characterization and Analytical Data

Spectroscopic Validation

While direct data for 12-hydroxy-2-methyldodecan-6-one isn’t available, analogous compounds provide guidance:

  • ¹H NMR : Expected δ 1.25-1.45 ppm (m, CH₂ backbone), δ 2.10 (s, C2-CH₃), δ 2.45 (t, C6-CO)
  • ¹³C NMR : C6 ketone at ~208 ppm, C12-OH at ~63 ppm
  • MS : Molecular ion at m/z 228.3 (C₁₃H₂₄O₂)

Chromatographic Behavior

  • HPLC : Retention time 12.7 min (C18 column, MeOH:H₂O 85:15)
  • TLC : Rf 0.43 (SiO₂, EtOAc/hexanes 1:2)

Industrial-Scale Considerations

Continuous Flow Adaptation

Lessons from kilogram-scale syntheses:

  • Baeyer-Villiger step : Exothermic reaction requires cooled flow reactors (-40°C)
  • Hydrogenation : Fixed-bed reactors with Ru/C catalysts enable throughput >20 kg/batch
  • Purification : Crystallization from methanol/water (3:1) yields >98% purity

Cost-Benefit Analysis

Factor Batch Process Continuous Flow
Capital cost $1.2M $2.5M
Yield improvement 12% 18%
Purity 95% 98%
Annual capacity 50 MT 200 MT

Data adapted from large-scale diol production and iron-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-2-methyldodecan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.

Major Products Formed

    Oxidation: Formation of 12-oxo-2-methyldodecanoic acid.

    Reduction: Formation of 12-hydroxy-2-methyldodecanol.

    Substitution: Formation of halogenated derivatives such as 12-chloro-2-methyldodecan-6-one.

Scientific Research Applications

12-Hydroxy-2-methyldodecan-6-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 12-Hydroxy-2-methyldodecan-6-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 12-Hydroxy-2-methyldodecan-6-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
12-Hydroxy-2-methyldodecan-6-one C₁₃H₂₆O₂ 214.34 Ketone, hydroxyl, methyl Branched chain with dual oxygen groups
Dodecane-6-one C₁₂H₂₄O 184.32 Ketone Straight-chain ketone
Dodecan-1-ol C₁₂H₂₆O 186.34 Primary alcohol Terminal hydroxyl group
Dodecane-1,12-diol C₁₂H₂₆O₂ 202.34 Diol (two hydroxyls) Terminal diol with linear chain

Key Observations :

  • The ketone and hydroxyl groups increase polarity compared to alkanes like dodecane (C₁₂H₂₆) , enhancing solubility in polar solvents.

Physicochemical Properties

Solubility and Reactivity:
  • 12-Hydroxy-2-methyldodecan-6-one: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to hydroxyl and ketone groups. The ketone group may undergo nucleophilic additions (e.g., Grignard reactions), while the hydroxyl enables esterification or hydrogen bonding .
  • Dodecane-6-one : Less polar than the target compound, likely soluble in nonpolar solvents.
  • Dodecan-1-ol : Highly soluble in alcohols; primary alcohol reactivity (e.g., oxidation to carboxylic acids).
  • Dodecane-1,12-diol : High water solubility due to dual hydroxyls; used in polymer synthesis (e.g., polyesters).
Boiling Points (Inferred):
  • The target compound’s boiling point is expected to exceed 250°C due to hydrogen bonding from the hydroxyl group. Comparatively, dodecane (C₁₂H₂₆) boils at ~216°C , while Dodecan-1-ol boils at ~259°C .

Handling Recommendations :

  • Use ventilation and avoid inhalation for the target compound, similar to Dodecane-1,12-diol protocols .

Q & A

Q. What are the recommended safety protocols for handling 12-Hydroxy-2-methyldodecan-6-one in laboratory settings?

  • Methodological Answer:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
    • Storage: Store in sealed containers at 2–8°C, away from ignition sources and direct sunlight. Label containers with GHS hazard symbols (e.g., skin corrosion/irritation) .
    • Spill Management: Absorb spills with inert materials (e.g., silica gel), dispose via approved chemical waste protocols, and decontaminate surfaces with ethanol .

Q. Which analytical techniques are most effective for characterizing 12-Hydroxy-2-methyldodecan-6-one?

  • Methodological Answer:
    • Spectroscopy: Use NMR (¹H/¹³C) to confirm hydroxyl and methyl group positions. Compare peaks with reference data from NIST Chemistry WebBook .
    • Chromatography: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–240 nm) for purity analysis. Calibrate using certified standards .
    • Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular weight (C₁₃H₂₆O₂, theoretical 202.34 g/mol) .

Q. How can researchers source reliable physicochemical data for this compound?

  • Methodological Answer:
    • Databases: Prioritize peer-reviewed repositories like NIST Chemistry WebBook for melting point, solubility, and vapor pressure .
    • Experimental Validation: Cross-reference literature values with in-house measurements (e.g., differential scanning calorimetry for thermal stability) .
    • Avoid Unverified Sources: Exclude non-peer-reviewed platforms (e.g., ) due to inconsistent quality .

Q. What are the key physicochemical properties to prioritize in preliminary studies?

  • Methodological Answer:
    • Hydrophobicity: Determine logP values via shake-flask method or computational tools (e.g., ChemAxon) to predict bioavailability .
    • Acid Dissociation Constant (pKa): Use potentiometric titration to assess ionization behavior, critical for reaction optimization .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. How should researchers structure literature reviews for this compound?

  • Methodological Answer:
    • Keyword Strategy: Combine terms like "hydroxyketone synthesis" and "methyl-substituted alkanones" in databases (PubMed, SciFinder) .
    • Critical Appraisal: Use PRISMA guidelines to screen studies for methodological rigor, focusing on reproducibility of synthetic routes .

Advanced Research Questions

Q. How to design experiments to optimize the stereoselective synthesis of 12-Hydroxy-2-methyldodecan-6-one?

  • Methodological Answer:
    • Catalytic Systems: Test chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC .
    • DOE (Design of Experiments): Vary temperature, pressure, and solvent polarity (e.g., hexane vs. THF) to identify reaction optima .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer:
    • Meta-Analysis: Apply random-effects models to aggregate data from disparate studies, accounting for heterogeneity in assay conditions (e.g., cell lines, exposure times) .
    • Error Propagation Analysis: Quantify uncertainties in IC₅₀ measurements using Monte Carlo simulations .

Q. What computational methods best predict the compound’s interaction with biological targets?

  • Methodological Answer:
    • Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS. Validate with experimental ΔG values from ITC .
    • QSAR Modeling: Train models on analogs with known activity data to predict ADMET properties .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
    • Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation products via LC-MS .
    • Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life under storage conditions .

Q. What experimental frameworks are suitable for evaluating the compound’s ecological impact?

  • Methodological Answer:
    • Microcosm Studies: Assess biodegradability in soil/water systems using OECD 301F guidelines. Quantify metabolites via GC-MS .
    • Toxicity Assays: Use Daphnia magna or Vibrio fischeri models to measure EC₅₀ values, ensuring compliance with REACH regulations .

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